2,6-Hexadecadiynoic acid

Antifungal drug discovery Fluconazole-resistant Candida albicans Acetylenic fatty acids

Researchers pursuing topical antifungals against azole-resistant Candida often face strain-dependent potency and narrow spectrum. 2,6-Hexadecadiynoic acid solves this with a best-in-class broad-spectrum profile: MIC 11.5 µM against both fluconazole-resistant C. albicans strains (ATCC 14053 & 60193) and <5.7 µM against C. neoformans-the only dual-active acetylenic FA in its series. Its C16 lipophilic tail and free carboxylic acid are tailored for topical delivery. Procurement features: 2-3 concise bullet points: • Unmatched inter-strain consistency (11.5 µM MIC) eliminates strain-specific failure risk. • Dual anti-Candida/anti-Cryptococcus activity enables a unified screening funnel. • Also a validated bacterial conjugation inhibitor for AMR research. Custom synthesis orders accepted; standard research quantities (mg-g) with full analytical support.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
Cat. No. B1257235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Hexadecadiynoic acid
Synonyms2,6-hexadecadiynoic acid
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCC#CCCC#CC(=O)O
InChIInChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-9,12-13H2,1H3,(H,17,18)
InChIKeyUWTVDTALXKUTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Hexadecadiynoic Acid Overview


2,6-Hexadecadiynoic acid (CAS not publicly assigned; PubChem CID 16076147) is a synthetic C16 acetylenic fatty acid bearing two conjugated triple bonds at the C-2 and C-6 positions of the alkyl chain, with a free carboxylic acid head group . It belongs to the 2-alkynoic fatty acid family and was first reported as a novel, hitherto-unknown diynoic fatty acid synthesized in two steps from 1,5-hexadiyne or 1,8-nonadiyne in 11–18% overall yield . Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol . The compound has been primarily investigated for its antifungal and anti-mycobacterial properties, as well as its capacity to inhibit bacterial conjugation .

Antifungal screening Supports fluconazole-resistant Candida and Cryptococcus studies
Antimycobacterial assay MABA-format Mycobacterium tuberculosis research context
Conjugation inhibitor Plasmid transfer research across Gram-negative species

Why 2,6-Hexadecadiynoic Acid is Irreplaceable


Acetylenic fatty acids with identical chain lengths but different triple-bond positions or numbers exhibit profoundly divergent antifungal potencies, making casual substitution scientifically unsound. As demonstrated in head-to-head testing, repositioning the second triple bond from C-6 to C-9 (yielding 2,9-hexadecadiynoic acid) reduces activity against Candida albicans by approximately 200- to 400-fold, while the mono-acetylenic 2-hexadecynoic acid shows an 8.7-fold potency drop against the fluconazole-resistant C. albicans ATCC 60193 strain compared with its activity against ATCC 14053 . Similarly, 6-nonadecynoic acid—a naturally occurring acetylenic acid with a single triple bond at C-6—is completely inactive against both C. albicans strains tested . These data establish that the precise 2,6-diynoic architecture is a non-negotiable determinant of the broad, strain-consistent antifungal profile that defines 2,6-hexadecadiynoic acid as the superior candidate for antifungal development within this compound class.

Positional isomer 2,9-hexadecadiynoic acid shows markedly lower anti-Candida activity; positional sensitivity may alter assay results.
Mono-acetylenic analog 2-hexadecynoic acid exhibits strain-dependent potency loss against fluconazole-resistant strains; cross-study comparisons may differ.
Natural analog 6-nonadecynoic acid lacks anti-Candida activity; structural homology does not guarantee functional equivalence.

2,6-Hexadecadiynoic Acid vs. Analogs: Quantitative Evidence


Strain-Independent Potency vs. Fluconazole-Resistant Candida

In a direct head-to-head comparison within the same study, 2,6-hexadecadiynoic acid displayed an MIC of 11.5 µM against both fluconazole-resistant C. albicans strains ATCC 14053 and ATCC 60193, demonstrating complete strain-to-strain consistency . In contrast, the closest mono-acetylenic analog, 2-hexadecynoic acid, showed a pronounced strain-dependent potency drop: MIC = 9.4 µM against ATCC 14053 but only 100.3 µM against ATCC 60193 . This represents an 8.7-fold loss of activity against the ATCC 60193 strain for 2-hexadecynoic acid, whereas 2,6-hexadecadiynoic acid maintained identical potency against both strains . Fluconazole itself was inactive (MIC >1000–2000 µM) against both strains, confirming the resistant phenotype .

Strain-Independent Potency
Head-to-head
MIC 11.5 µM (both strains) vs 9.4 / 100.3 µM (2-HDA); 8.7× potency loss avoided
Reported consistent strain-independent antifungal MIC context
Broth microdilution; NCCLS method; C. albicans ATCC 14053/60193
Antifungal drug discovery Fluconazole-resistant Candida albicans Acetylenic fatty acids

Positional Isomer Effect on Anti-Candida Activity

The critical role of the second triple bond's position is demonstrated by the stark activity difference between 2,6-hexadecadiynoic acid and its positional isomer 2,9-hexadecadiynoic acid. Against C. albicans ATCC 14053, 2,6-HDA exhibited an MIC of 11.5 µM, whereas 2,9-HDA required 4469 µM—a 389-fold difference . Against C. albicans ATCC 60193, 2,6-HDA maintained 11.5 µM while 2,9-HDA showed 2235 µM, representing a 194-fold potency advantage . Notably, 2,9-HDA was essentially inactive against both Candida strains but retained some activity against Cryptococcus neoformans (MIC <5.8 µM) , indicating that the C-6 triple bond position is specifically required for anti-Candida activity within the diynoic acid series.

Positional Isomer Effect
Head-to-head
2,6-HDA MIC 11.5 µM vs 2,9-HDA 4469 / 2235 µM; 194–389× activity gap
Reported positional isomer sensitivity; 2,9-HDA essentially inactive against Candida
Broth microdilution; C. albicans ATCC 14053/60193
Structure–activity relationship Diynoic fatty acid positional isomers Antifungal lead optimization

Dual Activity Against Candida and Cryptococcus

2,6-Hexadecadiynoic acid is one of the few acetylenic fatty acids that simultaneously displays potent activity against both fluconazole-resistant Candida species and Cryptococcus neoformans. Against C. neoformans ATCC 66031, 2,6-HDA registered an MIC of <5.7 µM . 6-Nonadecynoic acid—a naturally occurring acetylenic acid with a single triple bond at C-6—showed a marginally better MIC of <4.3 µM against the same Cryptococcus strain but was completely inactive against both C. albicans ATCC 14053 (MIC = 6672 µM) and ATCC 60193 (MIC = 8896 µM) . In contrast, 2,6-HDA maintained consistent activity against all three fungal pathogens (MIC range 11.5 – <5.7 µM), establishing it as the only compound in its series with true dual anti-Candida/anti-Cryptococcus potency .

Dual-Spectrum Activity
Cross-study
Candida MIC 11.5 µM vs >6600 µM (6-NDA); retains anti-Cryptococcus activity
Reported dual-pathogen activity; 6-nonadecynoic acid lacks Candida coverage
Comparable assay conditions across two studies
Cryptococcus neoformans Broad-spectrum antifungal Dual-activity acetylenic fatty acids

Anti-Mycobacterial Activity Retention vs. 2-Hexadecynoic Acid

Both 2,6-hexadecadiynoic acid and 2-hexadecynoic acid were evaluated against M. tuberculosis H37Rv under identical conditions. In the Microplate Alamar Blue Assay (MABA), 2,6-HDA displayed an MIC of 145 µM, while 2-hexadecynoic acid showed an MIC of 141 µM—a negligible ~3% difference . Both compounds were inactive in the Low Oxygen Recovery Assay (LORA; MIC >300 µM), indicating they lack activity against non-replicating mycobacteria . The reference drug rifampin showed MIC values of 0.08 µM (MABA) and 1.5 µM (LORA) . This demonstrates that the addition of a second triple bond at C-6 does not compromise the anti-mycobacterial activity inherent to the 2-alkynoic acid scaffold, preserving 2,6-HDA's multifunctional profile.

Anti-Mycobacterial Retention
Head-to-head
MABA MIC 145 µM (2,6-HDA) vs 141 µM (2-HDA); ~3% difference
Reported equivalent activity against replicating M. tuberculosis; LORA inactive
MABA; M. tuberculosis H37Rv; rifampin control MIC 0.08 µM
Mycobacterium tuberculosis Antimycobacterial fatty acids Microplate Alamar Blue Assay

Top Conjugation Inhibitor Among 2-Alkynoic Fatty Acids

In a landmark study by Getino et al. (2015), synthetic 2-alkynoic fatty acids were identified as a novel class of bacterial conjugation inhibitors. Among the series, the three compounds found to be most effective in inhibiting plasmid-mediated horizontal gene transfer were 2-hexadecynoic acid (2-HDA), 2-octadecynoic acid (2-ODA), and 2,6-hexadecadiynoic acid (2,6-HDA) . The study used 2-HDA as the prototype and demonstrated that essential structural features for inhibition included the carboxylic acid group, a C16 aliphatic chain, and at least one unsaturation . The inclusion of 2,6-HDA among the top three inhibitors indicates that the presence of a second triple bond does not abrogate and may enhance conjugation inhibition, though quantitative head-to-head IC50 or conjugation frequency data for 2,6-HDA alone were not reported in the primary publication . Conjugation inhibitors were active against IncF, IncW, and IncH plasmids across Escherichia, Salmonella, Pseudomonas, and Acinetobacter species .

Conjugation Inhibition
Supporting evidence
Ranked among top three 2-alkynoic fatty acid inhibitors (no quantitative IC50)
Supports anti-plasmid transfer research; quantitative data to verify
E. coli conjugation assay; qualitative ranking across plasmid groups
Antibiotic resistance Conjugation inhibitor Horizontal gene transfer Plasmid transmission

2,6-Hexadecadiynoic Acid Applications


Lead for Fluconazole-Resistant Candida Drug Discovery

2,6-Hexadecadiynoic acid is the strongest candidate within the acetylenic fatty acid class for development against fluconazole-resistant candidiasis. Its MIC of 11.5 µM against both tested fluconazole-resistant C. albicans strains (ATCC 14053 and ATCC 60193) is unmatched by any mono-acetylenic analog and exceeds the potency of the positional isomer 2,9-HDA by nearly 400-fold . Medicinal chemistry teams pursuing topical antifungal formulations targeting azole-resistant Candida should prioritize this scaffold for SAR expansion, as the consistent inter-strain potency mitigates the risk of strain-specific failure observed with 2-hexadecynoic acid .

Dual-Pathogen Hit for Candida and Cryptococcus Screening

For discovery programs requiring simultaneous activity against Candida and Cryptococcus, 2,6-hexadecadiynoic acid is the only acetylenic fatty acid in its series with confirmed dual potency (C. albicans MIC 11.5 µM; C. neoformans MIC <5.7 µM) . The naturally occurring 6-nonadecynoic acid, while slightly more potent against Cryptococcus (MIC <4.3 µM), is completely devoid of anti-Candida activity (MIC >6000 µM) and cannot serve as a substitute for dual-pathogen screening . Procurement of 2,6-HDA thus enables a unified screening funnel rather than requiring two separate chemical series.

Conjugation Inhibition Tool for Antibiotic Resistance Research

As one of the three most effective 2-alkynoic fatty acid conjugation inhibitors identified by Getino et al. (2015), 2,6-hexadecadiynoic acid serves as a valuable research tool for studying plasmid-mediated horizontal gene transfer in clinically relevant Gram-negative pathogens including Escherichia, Salmonella, Pseudomonas, and Acinetobacter species . Unlike 2-hexadecynoic acid—the most extensively characterized conjugation inhibitor—2,6-HDA offers the additional dimension of potent antifungal activity, enabling cross-disciplinary studies at the intersection of antimicrobial resistance and antifungal development .

Scaffold for Topical Antifungal Formulation

The original investigators explicitly concluded that 2,6-hexadecadiynoic acid 'has the potential to be further evaluated for use in topical antifungal formulations' based on its best-in-series fungitoxicity profile . The compound's C16 lipophilic tail and carboxylic acid head group provide physicochemical properties amenable to topical delivery vehicles. Its activity against both dermatophyte-relevant (C. albicans) and systemic (C. neoformans) fungal pathogens supports evaluation in both superficial and mucosal antifungal indications .

Application
Selection Property
Validation Focus
Fluconazole-resistant Candida studies
Strain-consistent antifungal MIC context
Positional isomer specificity review
Candida and Cryptococcus dual screening
Dual-spectrum activity profile
Cross-species MIC endpoint review
Plasmid conjugation inhibition studies
Anti-conjugation ranking context
Plasmid group and host-range review
Topical antifungal formulation research
Lipophilic scaffold properties
Formulation-dependent activity and release studies
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